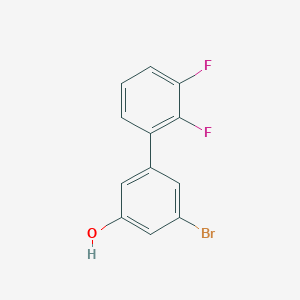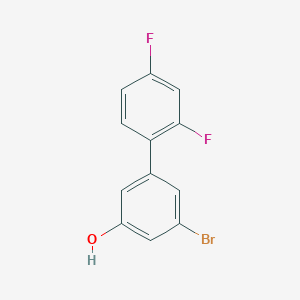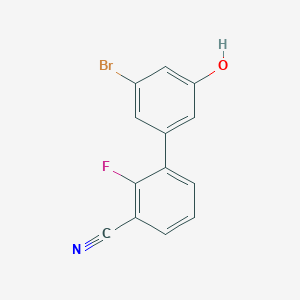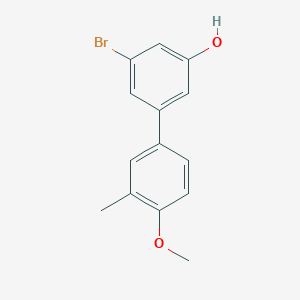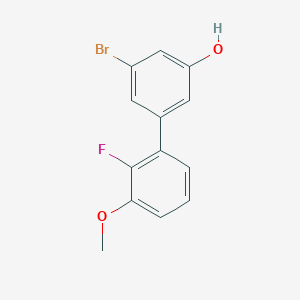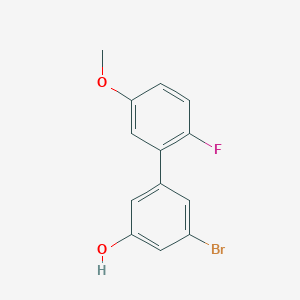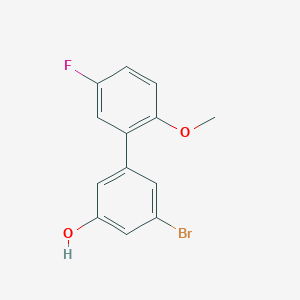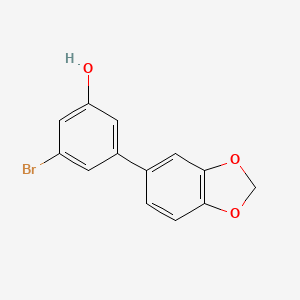
3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95%, also known as BMD, is a synthetic compound that has been widely used in scientific research due to its unique properties. BMD is a phenolic compound that contains a bromine atom, which makes it highly reactive and versatile. BMD has been used in a variety of scientific applications, including synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of compounds such as benzimidazoles, benzothiazoles, and benzoxazoles. 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% has also been used in the synthesis of drugs, including antimalarials, antivirals, and antibiotics. 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the inhibition of enzymes. It has also been used in the development of diagnostic assays and in the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. However, it is known that 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% binds to certain proteins in the cell, such as kinases, phosphatases, and other enzymes. This binding can alter the activity of these proteins, resulting in changes in the biochemical and physiological processes of the cell. In addition, 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% can also interact with other molecules in the cell, such as DNA and RNA, and it can affect the expression of certain genes.
Biochemical and Physiological Effects
3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% can inhibit the activity of certain enzymes, such as phosphatases and kinases, and it can also inhibit the expression of certain genes. 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% has also been shown to interfere with the activity of certain hormones, such as cortisol and insulin, and it can also affect the metabolism of certain nutrients. In addition, 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to affect the immune system and to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments has several advantages. 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% is a highly reactive compound and can be used in a variety of synthetic reactions. It is also relatively inexpensive and can be easily purified using standard techniques. However, there are also some limitations to using 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments. 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% is a highly toxic compound and should be handled with care. In addition, 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% can be difficult to store and can degrade quickly in certain conditions.
Zukünftige Richtungen
The use of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% in scientific research is still in its early stages, and there are many potential future directions for further research. One possible direction is to explore the mechanism of action of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% and to identify the biochemical and physiological pathways that it affects. Another possible direction is to investigate the potential therapeutic applications of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95%, such as its use in the treatment of cancer and other diseases. Additionally, further research could be conducted to improve the synthesis of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% and to develop new synthetic methods for its production. Finally, research could be conducted to explore the potential toxic effects of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% and to develop strategies to reduce its toxicity.
Synthesemethoden
The synthesis of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol, 95% is a multi-step process. The first step involves the reaction of 3-bromo-5-hydroxybenzaldehyde with 3,4-methylenedioxyphenylmagnesium bromide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 3-bromo-5-(3,4-methylenedioxyphenyl)phenol, which is then purified using a combination of recrystallization, distillation, and chromatography. The final product is a white solid with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-bromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWANQLGWBCCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

